molecular formula C11H19NO4 B1228316 Cyclopropanecarbonylcarnitine CAS No. 35067-78-8

Cyclopropanecarbonylcarnitine

Cat. No.: B1228316
CAS No.: 35067-78-8
M. Wt: 229.27 g/mol
InChI Key: FWHNHCPWHAWOAI-UHFFFAOYSA-N
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Description

Cyclopropanecarbonylcarnitine is an acylcarnitine derivative in which the acyl group is derived from cyclopropanecarboxylic acid. The cyclopropane ring, a three-membered carbon structure with high ring strain, confers unique chemical reactivity and stability compared to linear or branched acyl chains. This compound is synthesized via a patented method involving the reaction of a cyclopropanecarboxylic acid precursor with an alkali metal borohydride in a solvent, as described in a 2011 patent .

Properties

CAS No.

35067-78-8

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

3-(cyclopropanecarbonyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C11H19NO4/c1-12(2,3)7-9(6-10(13)14)16-11(15)8-4-5-8/h8-9H,4-7H2,1-3H3

InChI Key

FWHNHCPWHAWOAI-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1CC1

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1CC1

Synonyms

cyclopropane-carbonyl-carnitine
cyclopropanecarbonylcarnitine
cyclopropanecarbonylcarnitine, (R)-isome

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Acylcarnitines are critical for mitochondrial fatty acid transport, with their biochemical roles influenced by the structure of their acyl groups. Below, Cyclopropanecarbonylcarnitine is compared to structurally related acylcarnitines, focusing on key parameters:

Table 1: Structural and Functional Comparison of Selected Acylcarnitines

Compound Name Acyl Chain Structure Key Features Associated Metabolic Pathways/Disorders
This compound Cyclopropane ring High ring strain; potential enhanced reactivity or enzyme interaction Synthetic origin; limited biological data
Propionylcarnitine (C3) CH₃CH₂CO⁻ Straight 3-carbon chain; well-studied biomarker Propionic acidemia, mitochondrial disorders
Butyrylcarnitine (C4) CH₃(CH₂)₂CO⁻ 4-carbon chain; intermediates in short-chain fatty acid oxidation Short-chain acyl-CoA dehydrogenase deficiency
Succinylcarnitine (C4DC) HOOC(CH₂)₂CO⁻ Dicarboxylic acyl group; linked to TCA cycle Ethylmalonic encephalopathy
Tiglylcarnitine (C5:1) CH₂=C(CH₃)CO⁻ Unsaturated 5-carbon chain; metabolite in leucine catabolism β-Ketothiolase deficiency

Key Differences and Implications

Structural Uniqueness: this compound’s cyclopropane ring introduces steric hindrance and electronic effects absent in linear chains (e.g., C3, C4). Compared to unsaturated analogs like tiglylcarnitine (C5:1), the cyclopropane group lacks π-bonds but retains rigidity, which could mimic enzyme-substrate interactions in metabolic pathways.

Metabolic Relevance: Propionylcarnitine (C3) is a well-established biomarker for propionic acidemia, with HMDB ID HMDB0000824 and reproducible clinical correlations . The cyclopropane moiety is resistant to β-oxidation due to its ring structure, unlike straight-chain acylcarnitines (e.g., C4, C5), which are readily metabolized. This property could lead to accumulation in metabolic disorders or serve as a stable probe for enzyme studies.

However, its solubility in aqueous biological fluids may be reduced compared to hydroxylated derivatives like C4-OH .

Research and Clinical Utility: While propionylcarnitine (C3) has documented associations with dietary exposures and microbiota interactions , this compound’s applications are primarily synthetic, as evidenced by its patented production method .

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